Calcium Ionophore vs. Platelet Aggregation: Dissociation of Mechanisms
1-Palmitoyl LPA (P-GPA) exhibits a clear dissociation between its calcium ionophore properties and its platelet aggregating activity, distinguishing it from a classic ionophore like A23187 and from an ether-linked analog (H-GPA). For calcium release from platelet membrane vesicles, P-GPA had a half-maximal effect (HME) at 10 µM, whereas H-GPA was twice as potent at 5 µM, and A23187 was 14-fold more potent at 0.7 µM. However, for platelet aggregation, the HME values were remarkably different: P-GPA was most potent at 0.3 µM, H-GPA at 0.01 µM, and A23187 at 0.5 µM. This demonstrates that the platelet aggregating activity of P-GPA is not directly correlated with its capacity to act as a calcium ionophore [1].
| Evidence Dimension | Potency for calcium release vs. platelet aggregation |
|---|---|
| Target Compound Data | Calcium release HME: 10 µM; Platelet aggregation HME: 0.3 µM |
| Comparator Or Baseline | A23187 (ionophore): Calcium release HME: 0.7 µM; Aggregation HME: 0.5 µM. H-GPA (ether analog): Calcium release HME: 5 µM; Aggregation HME: 0.01 µM |
| Quantified Difference | P-GPA is 14-fold less potent than A23187 as a calcium ionophore, but 1.7-fold more potent as a platelet aggregator. Its aggregating activity is 30-fold more potent than its own ionophore activity. |
| Conditions | Human platelet membrane vesicles loaded with 45Ca for calcium release; human platelet aggregation assays. |
Why This Matters
This dissociation provides a mechanistic insight that is crucial for researchers studying platelet activation pathways, confirming that 1-palmitoyl LPA triggers aggregation primarily via receptor-mediated signaling rather than non-specific ionophoric effects.
- [1] Simon, M.F., Chap, H., and Douste-Blazy, L. Platelet aggregating activity of lysophosphatidic acids is not related to their calcium ionophore properties. FEBS Lett. 166(1), 115-119 (1984). View Source
